n-Formimidoyl-glutamic acid

Catalog No.
S528343
CAS No.
816-90-0
M.F
C6H10N2O4
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Formimidoyl-glutamic acid

CAS Number

816-90-0

Product Name

n-Formimidoyl-glutamic acid

IUPAC Name

2-(aminomethylideneamino)pentanedioic acid

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C6H10N2O4/c7-3-8-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12)

InChI Key

NRXIKWMTVXPVEF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Formiminoglutamic acid; NSC 334078; NSC-334078; NSC334078;

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])[NH+]=CN

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])[NH+]=CN

The exact mass of the compound Formiminoglutamic acid is 174.0641 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

n-Formimidoyl-glutamic acid (CAS 816-90-0), commonly known as FIGLU, is a highly specialized biochemical intermediate that serves as the critical link between histidine catabolism and the folate-dependent one-carbon pool [1]. In commercial and laboratory procurement, this compound is primarily sourced as a direct enzymatic substrate for formiminotransferase cyclodeaminase (FTCD) and as an indispensable analytical reference standard for LC-MS/MS diagnostic panels targeting folate deficiency and inborn errors of metabolism [2]. Unlike upstream precursors, pure FIGLU allows researchers and assay developers to isolate formimino-transfer kinetics without the confounding variables of multi-enzyme cascade dependencies [1].

Substituting n-Formimidoyl-glutamic acid with its upstream precursor, L-histidine, or its downstream product, L-glutamic acid, fundamentally compromises assay integrity [1]. L-histidine requires the sequential actions of histidase and urocanase to generate FIGLU in situ, making it impossible to perform isolated kinetic measurements (Km/Vmax) on FTCD [1]. Furthermore, substituting FIGLU with its more stable structural analog, N-formylglutamic acid, fails in precise enzymatic assays because the formyl group does not accurately replicate the specific formimino-transfer mechanism required by FTCD[2]. For LC-MS/MS calibration, only exact, high-purity FIGLU can accurately quantify the metabolic block associated with formiminoglutamic aciduria, as surrogate markers cannot resolve the specific pathway bottleneck[2].

Direct Substrate Suitability for Isolated FTCD Kinetic Assays

In the biochemical characterization of formiminotransferase cyclodeaminase (FTCD), n-Formimidoyl-glutamic acid is the obligate substrate for the formiminotransferase domain [1]. Attempting to use the upstream precursor L-histidine requires a complex, coupled enzyme system that introduces significant background noise and kinetic lag. FIGLU enables direct, single-step quantification of formimino transfer to tetrahydrofolate (THF), allowing for precise determination of FTCD activity without the signal interference or lag phase associated with multi-enzyme coupled assays [1].

Evidence DimensionIsolated FTCD Activity Measurement
Target Compound Datan-Formimidoyl-glutamic acid (Enables direct, single-variable Km/Vmax determination)
Comparator Or BaselineL-Histidine (Yields 0% direct FTCD activity without exogenous histidase and urocanase)
Quantified DifferenceEliminates the need for 2 additional coupling enzymes, reducing assay complexity and background noise.
ConditionsIn vitro formiminotransferase enzymatic assay.

Procuring pure FIGLU is essential for developing robust, reproducible FTCD screening assays without the high cost and variability of multi-enzyme coupling.

Thermal and Alkaline Degradation Constraints in Reagent Formulation

The formulation and storage of n-Formimidoyl-glutamic acid require strict environmental controls that differentiate it from standard amino acids. Experimental data demonstrates that FIGLU is highly sensitive to alkaline conditions and heat [1]. At pH 11.5, over 97% of the compound degrades into formylglutamic acid and other byproducts[1]. Similarly, thermal sterilization (autoclaving for 2 hours) destroys >98% of the active compound [1]. Consequently, unlike L-glutamic acid, FIGLU must be sterile-filtered rather than autoclaved, and formulated in slightly acidic to neutral buffers (pH < 7.0) stored at sub-zero temperatures to maintain structural integrity [1].

Evidence DimensionCompound Stability (Thermal and pH)
Target Compound Datan-Formimidoyl-glutamic acid (>97% degradation at pH 11.5; >98% destruction via autoclaving)
Comparator Or BaselineL-Glutamic acid (Highly stable under standard autoclaving and broad pH ranges)
Quantified DifferenceImposes a strict requirement for cold-chain logistics and non-thermal sterilization methods.
ConditionsAqueous buffer formulation and sterilization workflows.

Buyers must factor in cold-chain shipping and sterile-filtration workflows, as standard thermal or alkaline processing will completely destroy the procured material.

Analytical Resolution in LC-MS/MS Biomarker Calibration

In clinical metabolomics and diagnostic assay development, n-Formimidoyl-glutamic acid serves as the definitive calibration standard for detecting FTCD deficiency and secondary folate trapping [1]. Relying on downstream metabolites like L-glutamic acid fails to provide diagnostic specificity, as glutamate is a ubiquitous amino acid with multiple metabolic sources. High-purity FIGLU standards allow for the exact mass and retention time matching required to distinguish true formiminoglutamic aciduria from sample degradation artifacts, ensuring high specificity in targeted metabolomic panels [1].

Evidence DimensionDiagnostic Specificity in Mass Spectrometry
Target Compound Datan-Formimidoyl-glutamic acid (Provides exact m/z and retention time for the specific metabolic block)
Comparator Or BaselineL-Glutamic acid (Non-specific; cannot isolate the histidine-to-folate pathway bottleneck)
Quantified DifferenceEnables targeted quantification of FIGLU excretion, whereas glutamate monitoring yields near 0% diagnostic value for this specific pathway.
ConditionsTargeted LC-MS/MS urine or plasma metabolomic panels.

Procuring analytical-grade FIGLU is mandatory for laboratories validating diagnostic panels for folate metabolism disorders, as surrogate markers cannot provide regulatory-level specificity.

Development of FTCD Enzyme Activity Assays

Because FIGLU is the direct formimino donor to tetrahydrofolate, it is the required substrate for developing in vitro screening assays targeting formiminotransferase cyclodeaminase (FTCD) [1]. It is ideal for biochemical research isolating the formiminotransferase domain's kinetics without interference from upstream histidine catabolism enzymes.

LC-MS/MS Calibration for Folate Deficiency and Metabolic Panels

In clinical metabolomics, pure FIGLU is utilized as the primary reference standard to calibrate mass spectrometers for the FIGLU excretion test. Its use ensures accurate quantification of urinary FIGLU, distinguishing true metabolic accumulation from degradation artifacts in studies of megaloblastic anemia and FTCD deficiency.

Formulation of Specialized Diagnostic Reagents

Given its specific degradation profile, FIGLU is procured for the careful formulation of diagnostic controls and calibrators [2]. Manufacturers must utilize cold-chain integration and sterile filtration (avoiding alkaline buffers and autoclaving) to produce stable, reliable reference materials for biochemical genetics laboratories.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

174.06405680 Da

Monoisotopic Mass

174.06405680 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YV703N7VOG

Other CAS

816-90-0

Wikipedia

Formiminoglutamic_acid

Dates

Last modified: 08-15-2023
1: Majumdar R, Yori A, Rush PW, Raymond K, Gavrilov D, Tortorelli S, Matern D, Rinaldo P, Feldman GL, Oglesbee D. Allelic spectrum of formiminotransferase-cyclodeaminase gene variants in individuals with formiminoglutamic aciduria. Mol Genet Genomic Med. 2017 Nov;5(6):795-799. doi: 10.1002/mgg3.333. Epub 2017 Sep 11. PubMed PMID: 29178637; PubMed Central PMCID: PMC5702579.
2: Su H, Sheng X, Liu Y. Exploring the substrate specificity and catalytic mechanism of imidazolonepropionase (HutI) from Bacillus subtilis. Phys Chem Chem Phys. 2016 Oct 12;18(40):27928-27938. PubMed PMID: 27711543.
3: Kyriakides M, Hardwick RN, Jin Z, Goedken MJ, Holmes E, Cherrington NJ, Coen M. Systems level metabolic phenotype of methotrexate administration in the context of non-alcoholic steatohepatitis in the rat. Toxicol Sci. 2014 Nov;142(1):105-16. doi: 10.1093/toxsci/kfu160. Epub 2014 Aug 21. PubMed PMID: 25145655; PubMed Central PMCID: PMC4226764.
4: Hai Y, Dugery RJ, Healy D, Christianson DW. Formiminoglutamase from Trypanosoma cruzi is an arginase-like manganese metalloenzyme. Biochemistry. 2013 Dec 23;52(51):9294-309. doi: 10.1021/bi401352h. Epub 2013 Nov 21. PubMed PMID: 24261485; PubMed Central PMCID: PMC3892564.
5: Gerth ML, Ferla MP, Rainey PB. The origin and ecological significance of multiple branches for histidine utilization in Pseudomonas aeruginosa PAO1. Environ Microbiol. 2012 Aug;14(8):1929-40. doi: 10.1111/j.1462-2920.2011.02691.x. Epub 2012 Jan 9. PubMed PMID: 22225844.
6: Bishop MJ, Crow BS, Kovalcik KD, George J, Bralley JA. Quantification of urinary zwitterionic organic acids using weak-anion exchange chromatography with tandem MS detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Apr 1;848(2):303-10. Epub 2006 Nov 21. PubMed PMID: 17118722.
7: Rajamani R, Muthuvel A, Senthilvelan M, Sheeladevi R. Oxidative stress induced by methotrexate alone and in the presence of methanol in discrete regions of the rodent brain, retina and optic nerve. Toxicol Lett. 2006 Sep 10;165(3):265-73. PubMed PMID: 16766145.
8: Baggot PJ, Eliseo AJ, Kalamarides JA, Shoemaker JD. A folate-dependent metabolite in amniotic fluid from pregnancies with normal or trisomy 21 chromosomes. Fetal Diagn Ther. 2006;21(1):148-52. PubMed PMID: 16354994.
9: Cooperman JM, Lopez R. The role of histidine in the anemia of folate deficiency. Exp Biol Med (Maywood). 2002 Dec;227(11):998-1000. PubMed PMID: 12486209.
10: Yu S, Morris JG. Folate requirement of growing kittens to prevent elevated formiminoglutamic acid excretion following histidine loading. J Nutr. 1998 Dec;128(12 Suppl):2606S-2608S. doi: 10.1093/jn/128.12.2606S. PubMed PMID: 9868217.
11: Narisawa K. [Glutamate-formiminotransferase deficiency]. Ryoikibetsu Shokogun Shirizu. 1998;(19 Pt 2):204-6. Review. Japanese. PubMed PMID: 9645043.
12: Uche-Nwachi EO, Caxton-Martins AE. Sulfadoxine-pyrimethamine embryopathy in Wistar rats. Kaibogaku Zasshi. 1998 Apr;73(2):135-9. PubMed PMID: 9617079.
13: Uthus EO, Poellot RA. Dietary nickel and folic acid interact to affect folate and methionine metabolism in the rat. Biol Trace Elem Res. 1997 Jul-Aug;58(1-2):25-33. PubMed PMID: 9363317.
14: Marín GH, Tentoni J, Cicchetti G. [Megaloblastic anemia: rapid and economical study]. Sangre (Barc). 1997 Jun;42(3):235-8. Spanish. PubMed PMID: 9381269.
15: Vandenberghe Y, Masson M, Palate B, Roba J. Effect of folate supplementation on clinical chemistry and hematologic changes related to bidisomide administration in the rat. Drug Chem Toxicol. 1995 Nov;18(4):235-70. PubMed PMID: 8586020.
16: Matthews JH. Cobalamin and folate deficiency in the elderly. Baillieres Clin Haematol. 1995 Sep;8(3):679-97. Review. PubMed PMID: 8534967.
17: Zittoun J. Congenital errors of folate metabolism. Baillieres Clin Haematol. 1995 Sep;8(3):603-16. Review. PubMed PMID: 8534963.
18: Gimsing P, Hippe E. Cobalamin-dependent metabolism in chronic myelogenous leukemia determined by deoxyuridine suppression test and the formiminoglutamic acid and methylmalonate excretion in urine. Am J Hematol. 1995 Jun;49(2):121-30. PubMed PMID: 7771463.
19: Owada M. [Formiminoglutamic acid (FIGLU)]. Nihon Rinsho. 1995 Feb;53 Su Pt 1:518-22. Review. Japanese. PubMed PMID: 8753488.
20: van Gennip AH, Abeling NG, Nijenhuis AA, Voûte PA, Bakker HD. Formiminoglutamic/hydantoinpropionic aciduria in three patients with different tumours. J Inherit Metab Dis. 1994;17(5):642-3. PubMed PMID: 7837781.

Explore Compound Types